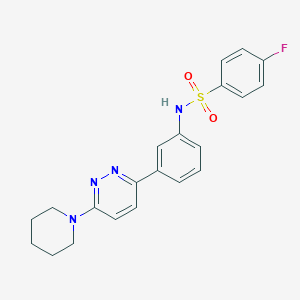![molecular formula C25H35N5OS B11259100 N-(3-(4-Cyclohexylpiperazin-1-yl)propyl)-1-methyl-1,4-dihydrothiochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B11259100.png)
N-(3-(4-Cyclohexylpiperazin-1-yl)propyl)-1-methyl-1,4-dihydrothiochromeno[4,3-c]pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-Cyclohexylpiperazin-1-yl)propyl]-1-methyl-1H,4H-thiochromeno[4,3-c]pyrazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a piperazine ring, a cyclohexyl group, and a thiochromeno-pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Cyclohexylpiperazin-1-yl)propyl]-1-methyl-1H,4H-thiochromeno[4,3-c]pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative by reacting cyclohexylamine with piperazine under controlled conditions.
Attachment of the Propyl Chain: The next step is the alkylation of the piperazine derivative with a propyl halide, such as 1-bromopropane, to introduce the propyl chain.
Synthesis of the Thiochromeno-Pyrazole Moiety: This involves the cyclization of appropriate precursors to form the thiochromeno-pyrazole structure.
Coupling Reaction: The final step is the coupling of the piperazine derivative with the thiochromeno-pyrazole moiety using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-Cyclohexylpiperazin-1-yl)propyl]-1-methyl-1H,4H-thiochromeno[4,3-c]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
N-[3-(4-Cyclohexylpiperazin-1-yl)propyl]-1-methyl-1H,4H-thiochromeno[4,3-c]pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Chemical Biology: It serves as a tool compound to study cellular pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(4-Cyclohexylpiperazin-1-yl)propyl]-1-methyl-1H,4H-thiochromeno[4,3-c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to alterations in cellular signaling pathways, ultimately resulting in the desired therapeutic effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar pyrazole core and are known for their biological activities.
Piperazine Derivatives: Compounds like aripiprazole, which also contain a piperazine ring, are used in the treatment of psychiatric disorders.
Thiochromeno Derivatives: These compounds are studied for their potential anti-inflammatory and anticancer properties.
Uniqueness
N-[3-(4-Cyclohexylpiperazin-1-yl)propyl]-1-methyl-1H,4H-thiochromeno[4,3-c]pyrazole-3-carboxamide is unique due to its combination of structural features, which confer distinct biological activities. Its ability to interact with multiple targets makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C25H35N5OS |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
N-[3-(4-cyclohexylpiperazin-1-yl)propyl]-1-methyl-4H-thiochromeno[4,3-c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C25H35N5OS/c1-28-24-20-10-5-6-11-22(20)32-18-21(24)23(27-28)25(31)26-12-7-13-29-14-16-30(17-15-29)19-8-3-2-4-9-19/h5-6,10-11,19H,2-4,7-9,12-18H2,1H3,(H,26,31) |
InChI Key |
MHRORHSNOSNAGU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CSC3=CC=CC=C32)C(=N1)C(=O)NCCCN4CCN(CC4)C5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-butyl-5-(ethylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11259017.png)
![ethyl 3-[(3-chlorophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B11259023.png)
![2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B11259028.png)
![N-(4-Acetamidophenyl)-2-{[6-(pyridin-4-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B11259031.png)
![1-(4-Phenylpiperazin-1-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B11259038.png)
![N-(1-benzylpiperidin-4-yl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11259041.png)

![2-(pyridin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B11259063.png)
![8-[(2-methylbenzyl)sulfanyl]-9-phenyl-1,9-dihydro-6H-purin-6-one](/img/structure/B11259066.png)

![N-(3-chloro-4-methylphenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11259082.png)
![5-Methyl-7-(pyridin-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11259088.png)
![N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11259089.png)
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B11259098.png)
